Cas no 93499-70-8 (7-hydroxyquinoline-2-carbonitrile)

7-hydroxyquinoline-2-carbonitrile structure
93499-70-8 structure
商品名:7-hydroxyquinoline-2-carbonitrile
CAS番号:93499-70-8
MF:C10H6N2O
メガワット:170.167
CID:4338262

7-hydroxyquinoline-2-carbonitrile 化学的及び物理的性質

名前と識別子

    • 2-Quinolinecarbonitrile, 7-hydroxy-
    • 7-hydroxyquinoline-2-carbonitrile

7-hydroxyquinoline-2-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A189000316-500mg
2-Cyano-7-hydroxyquinoline
93499-70-8 98%
500mg
$1151.54 2023-08-31
Enamine
BBV-39719242-5.0g
7-hydroxyquinoline-2-carbonitrile
93499-70-8 95%
5.0g
$3018.0 2022-12-02
Enamine
BBV-39719242-1.0g
7-hydroxyquinoline-2-carbonitrile
93499-70-8 95%
1.0g
$1150.0 2022-12-02
Alichem
A189000316-250mg
2-Cyano-7-hydroxyquinoline
93499-70-8 98%
250mg
$784.23 2023-08-31
Enamine
BBV-39719242-2.5g
7-hydroxyquinoline-2-carbonitrile
93499-70-8 95%
2.5g
$2384.0 2023-10-28
Enamine
BBV-39719242-1g
7-hydroxyquinoline-2-carbonitrile
93499-70-8 95%
1g
$1150.0 2023-10-28
Enamine
BBV-39719242-5g
7-hydroxyquinoline-2-carbonitrile
93499-70-8 95%
5g
$3018.0 2023-10-28
Enamine
BBV-39719242-10.0g
7-hydroxyquinoline-2-carbonitrile
93499-70-8 95%
10.0g
$3795.0 2022-12-02
Alichem
A189000316-1g
2-Cyano-7-hydroxyquinoline
93499-70-8 98%
1g
$1998.28 2023-08-31
Enamine
BBV-39719242-10g
7-hydroxyquinoline-2-carbonitrile
93499-70-8 95%
10g
$3795.0 2023-10-28

7-hydroxyquinoline-2-carbonitrile 関連文献

7-hydroxyquinoline-2-carbonitrileに関する追加情報

Introduction to 7-Hydroxy-2-Quinolinecarbonitrile (CAS No. 93499-70-8)

7-Hydroxy-2-Quinolinecarbonitrile, also known by its CAS number CAS No. 93499-70-8, is a unique heterocyclic compound that has garnered significant attention in the field of biochemistry and pharmaceutical research. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and potential applications in drug development.

The structure of 7-Hydroxy-2-Quinolinecarbonitrile features a quinoline ring system with a hydroxyl group at position 7 and a cyano group at position 2. This specific substitution pattern makes it distinct from other quinoline derivatives and contributes to its unique pharmacological properties. The compound's cyano group adds an element of electron-withdrawing functionality, which can influence its reactivity and interaction with biological systems.

In recent years, there has been a growing interest in the study of quinolinecarbonitrile derivatives due to their potential as antimicrobial agents, anticancer drugs, and inhibitors of various enzymes. The hydroxyl group at position 7 introduces additional reactivity and may play a crucial role in modulating the compound's bioavailability and pharmacokinetics.

Research into 7-Hydroxy-2-Quinolinecarbonitrile has been particularly focused on its antimicrobial activity. Studies have demonstrated that this compound exhibits potent bacterial and fungal inhibitory effects, making it a promising candidate for the development of new antimicrobial agents. The combination of the quinoline ring and cyano group creates a scaffold with inherent antimicrobial properties, which can be further optimized through structural modifications.

Another area of investigation into 7-Hydroxy-2-Quinolinecarbonitrile is its potential as an anticancer agent. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting that it may target key pathways involved in cancer progression and metastasis. The hydroxyl group at position 7 appears to enhance the compound's ability to interact with cellular machinery, thereby amplifying its anticancer effects.

Furthermore, 7-Hydroxy-2-Quinolinecarbonitrile has been explored for its potential as an enzyme inhibitor. Its structure allows it to bind effectively to enzyme active sites, rendering them inactive. This property makes it a valuable tool in the development of therapeutic agents targeting enzymes implicated in diseases such as inflammation, diabetes, and viral infections.

The synthesis of 7-Hydroxy-2-Quinolinecarbonitrile is a well-established process involving multi-step organic chemistry procedures. The introduction of the hydroxyl group at position 7 requires careful control to ensure regioselectivity and avoid undesired byproducts. Various synthetic strategies have been developed to optimize the yield and purity of this compound, making it accessible for large-scale production and biological testing.

Recent advancements in crystallography and molecular modeling have provided valuable insights into the structural features of 7-Hydroxy-2-Quinolinecarbonitrile. These studies have revealed how the compound's substituents influence its interactions with biological targets, paving the way for the design of more effective drugs based on this scaffold.

In conclusion, 7-Hydroxy-2-Quinolinecarbonitrile (CAS No. 93499-70-8) stands out as a versatile compound with significant potential in the field of biochemistry and pharmaceuticals. Its unique structure, combined with its diverse biological activities, positions it as a valuable tool for researchers seeking to develop novel therapeutic agents.

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